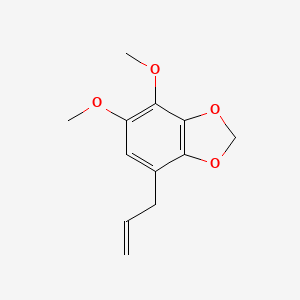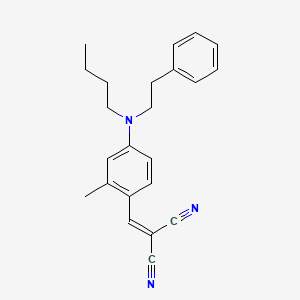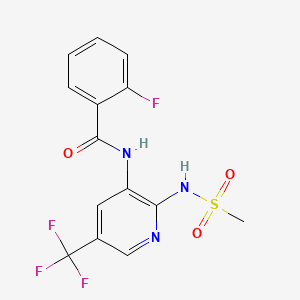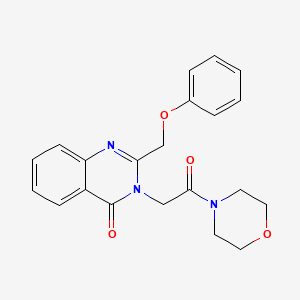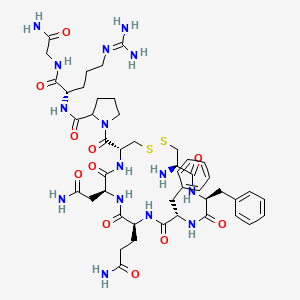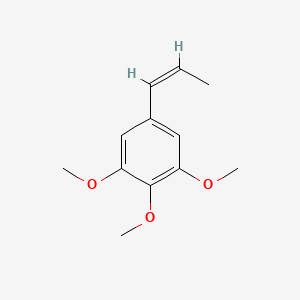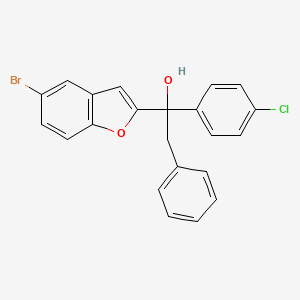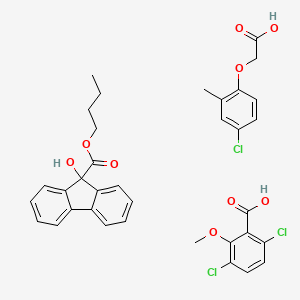
9H-Fluorene-9-carboxylic acid, 9-hydroxy-, butyl ester with (4-chloro-2-methylphenoxy)acetic acid and 3,6-dichloro-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “Ácido 9H-fluoren-9-carboxílico, 9-hidroxi-, éster butílico con ácido (4-cloro-2-metilfenoxi)acético y ácido 3,6-dicloro-2-metoxibenzoico” es una molécula orgánica compleja que combina múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 9H-fluoren-9-carboxílico, 9-hidroxi-, éster butílico típicamente implica la esterificación del ácido 9H-fluoren-9-carboxílico con butanol en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen el reflujo de la mezcla para asegurar la esterificación completa.
Para la preparación del compuesto con ácido (4-cloro-2-metilfenoxi)acético y ácido 3,6-dicloro-2-metoxibenzoico, se requiere una síntesis de varios pasos. Esto implica la formación de compuestos intermedios a través de varias reacciones orgánicas, como la acilación de Friedel-Crafts, la sustitución nucleofílica y la esterificación.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría procesos de esterificación a gran escala, utilizando reactores de flujo continuo para mantener condiciones de reacción consistentes y altos rendimientos. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción sería esencial para garantizar la calidad y la seguridad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: El grupo éster se puede reducir a un alcohol.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se utilizan reactivos como halógenos (Cl2, Br2) y nucleófilos (NH3, OH-) en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir ácido 9H-fluoren-9-carboxílico, mientras que la reducción del grupo éster puede producir ácido 9H-fluoren-9-carboxílico, 9-hidroxi-, butanol.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo hace valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, el compuesto se puede utilizar para estudiar las interacciones entre diferentes grupos funcionales y moléculas biológicas. Sus derivados pueden tener potencial como compuestos bioactivos con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina
El compuesto y sus derivados pueden exhibir propiedades farmacológicas, lo que los convierte en candidatos para el desarrollo de nuevos agentes terapéuticos. La investigación sobre su mecanismo de acción y actividad biológica está en curso.
Industria
En el sector industrial, el compuesto se puede utilizar en la producción de productos químicos especiales, polímeros y revestimientos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones, incluida la como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica interacciones con objetivos y vías moleculares específicas. Por ejemplo, el éster y los grupos hidroxilo pueden participar en enlaces de hidrógeno y otras interacciones no covalentes, influyendo en la reactividad y actividad biológica del compuesto. Los anillos aromáticos pueden interactuar con enzimas o receptores, modulando su función y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 9H-fluoren-9-carboxílico: Un análogo más simple sin el éster y los grupos aromáticos adicionales.
Ácido 9-hidroxi-fluoren-9-carboxílico: Estructura similar pero carece del grupo éster butílico.
Ácido (4-cloro-2-metilfenoxi)acético: Contiene la porción de ácido fenoxiacético pero carece de los grupos fluoreno y éster.
Ácido 3,6-dicloro-2-metoxibenzoico: Contiene la porción de ácido diclorobenzoico pero carece de los grupos fluoreno y éster.
Singularidad
La singularidad del ácido 9H-fluoren-9-carboxílico, 9-hidroxi-, éster butílico con ácido (4-cloro-2-metilfenoxi)acético y ácido 3,6-dicloro-2-metoxibenzoico radica en su combinación de múltiples grupos funcionales y anillos aromáticos
Propiedades
Número CAS |
53028-33-4 |
|---|---|
Fórmula molecular |
C35H33Cl3O9 |
Peso molecular |
704.0 g/mol |
Nombre IUPAC |
butyl 9-hydroxyfluorene-9-carboxylate;2-(4-chloro-2-methylphenoxy)acetic acid;3,6-dichloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C18H18O3.C9H9ClO3.C8H6Cl2O3/c1-2-3-12-21-17(19)18(20)15-10-6-4-8-13(15)14-9-5-7-11-16(14)18;1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-13-7-5(10)3-2-4(9)6(7)8(11)12/h4-11,20H,2-3,12H2,1H3;2-4H,5H2,1H3,(H,11,12);2-3H,1H3,(H,11,12) |
Clave InChI |
MLOBFSLMYLZWMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O.CC1=C(C=CC(=C1)Cl)OCC(=O)O.COC1=C(C=CC(=C1C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


